molecular formula C8H6ClN3 B1353441 5-(2-chlorophenyl)-1H-1,2,4-triazole CAS No. 56015-92-0

5-(2-chlorophenyl)-1H-1,2,4-triazole

Cat. No. B1353441
CAS RN: 56015-92-0
M. Wt: 179.6 g/mol
InChI Key: HUJUBANPLITKPV-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1H-1,2,4-triazole is an organic compound with the molecular formula C8H5ClN3. It is a member of the triazole family of heterocyclic compounds, and is used in various scientific research applications. This compound is of particular interest due to its ability to act as both an inhibitor and a catalyst in certain reactions.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and π-Hole Tetrel Bonding Interactions : A study reported the synthesis and characterization of triazole derivatives, showcasing how substituents influence the nucleophilic/electrophilic nature of groups and the interaction energy of tetrel bonds, which are relevant for developing materials with specific electronic properties (Ahmed et al., 2020).
  • X-ray Crystallography of Triazole Derivatives : Another research focused on the single-crystal X-ray structure determination of a triazole compound, revealing its molecular configuration and intermolecular interactions, which are crucial for understanding the compound's reactivity and potential applications (Yeo, Azizan, & Tiekink, 2019).

Interaction with Biological Macromolecules

  • Binding to Biomacromolecules : Research on two new 1,2,3-triazole derivatives demonstrated their strong interactions with human serum albumin, bovine hemoglobin, and DNA, suggesting potential for drug design due to significant binding constants and the influence on the microenvironment of amino acids residues (Liu et al., 2020).

Antimicrobial Activities

  • Antimicrobial Properties : A study synthesized new 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing the 1,2,4-Triazolo nucleus, showing significant inhibition on bacterial and fungal growth, indicating their potential as antimicrobial agents (Purohit et al., 2011).

Mechanism of Action

Target of Action

The primary target of 5-(2-chlorophenyl)-1H-1,2,4-triazole is the GABA A receptor . This receptor is the major inhibitory neurotransmitter in the central nervous system .

Mode of Action

5-(2-chlorophenyl)-1H-1,2,4-triazole interacts with its target, the GABA A receptor, by enhancing the activity of gamma aminobutyric acid (GABA), leading to enhanced GABAergic inhibition of neuronal firing .

Biochemical Pathways

It is believed that the compound’s interaction with the gaba a receptor leads to an increase in the inhibitory effects of gaba, thereby affecting neuronal firing .

Pharmacokinetics

5-(2-chlorophenyl)-1H-1,2,4-triazole is rapidly and completely absorbed after oral administration . The absolute bioavailability of the compound is about 90% . Maximum plasma concentrations of the compound are reached within 1 to 4 hours after oral administration . The compound is approximately 85% bound to plasma proteins . It is highly metabolized, with less than 2% unchanged compound being excreted in the urine . Biotransformation occurs mainly by reduction of the 7-nitro group to the 4-amino derivative .

Result of Action

The molecular and cellular effects of 5-(2-chlorophenyl)-1H-1,2,4-triazole’s action are primarily related to its enhancement of GABAergic inhibition of neuronal firing . This results in the compound’s antiseizure and antipanic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(2-chlorophenyl)-1H-1,2,4-triazole. For instance, temperature-dependent ordering of the methyl group in the crystal structure of a close analogue of the compound has been observed . .

properties

IUPAC Name

5-(2-chlorophenyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJUBANPLITKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427901
Record name 5-(2-chlorophenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-1H-1,2,4-triazole

CAS RN

56015-92-0
Record name 5-(2-chlorophenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-chlorophenyl)-1H-1,2,4-triazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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